4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine
Brand Name: Vulcanchem
CAS No.: 2309732-41-8
VCID: VC6879757
InChI: InChI=1S/C17H18F3N3O3S/c1-22-10-7-21-16(22)27(25,26)14-5-8-23(9-6-14)15(24)12-3-2-4-13(11-12)17(18,19)20/h2-4,7,10-11,14H,5-6,8-9H2,1H3
SMILES: CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C17H18F3N3O3S
Molecular Weight: 401.4

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine

CAS No.: 2309732-41-8

Cat. No.: VC6879757

Molecular Formula: C17H18F3N3O3S

Molecular Weight: 401.4

* For research use only. Not for human or veterinary use.

4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[3-(trifluoromethyl)benzoyl]piperidine - 2309732-41-8

Specification

CAS No. 2309732-41-8
Molecular Formula C17H18F3N3O3S
Molecular Weight 401.4
IUPAC Name [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C17H18F3N3O3S/c1-22-10-7-21-16(22)27(25,26)14-5-8-23(9-6-14)15(24)12-3-2-4-13(11-12)17(18,19)20/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Standard InChI Key NSYXMYQRUHFSSF-UHFFFAOYSA-N
SMILES CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₇H₁₈F₃N₃O₃S, with a molecular weight of 401.4 g/mol . Its IUPAC name, [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone, reflects three critical structural domains:

  • Piperidine core: A six-membered nitrogen-containing ring serving as a conformational scaffold.

  • Imidazole sulfonyl group: A 1-methylimidazole moiety connected via a sulfonyl (-SO₂-) linker at the piperidine’s 4-position, introducing hydrogen-bonding and electron-withdrawing capabilities.

  • Trifluoromethylbenzoyl moiety: A 3-(trifluoromethyl)benzoyl group at the piperidine’s 1-position, contributing hydrophobicity and metabolic stability .

The SMILES notation (Cn1ccnc1S(=O)(=O)C1CCN(C(=O)c2cccc(C(F)(F)F)c2)CC1) and InChIKey (NSYXMYQRUHFSSF-UHFFFAOYSA-N) further clarify stereoelectronic features .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2309732-41-8
Molecular FormulaC₁₇H₁₈F₃N₃O₃S
Molecular Weight401.4 g/mol
IUPAC Name[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
SMILESCn1ccnc1S(=O)(=O)C1CCN(C(=O)c2cccc(C(F)(F)F)c2)CC1

Physicochemical Properties

While experimental data on solubility, melting point, and logP are unavailable, predictive models suggest:

  • Lipophilicity: The trifluoromethyl group and aromatic systems likely confer moderate hydrophobicity (estimated logP ~2.5–3.5).

  • Solubility: Limited aqueous solubility due to the sulfonyl and benzoyl groups, necessitating formulation with co-solvents .

  • Metabolic Stability: The trifluoromethyl group may resist oxidative metabolism, enhancing pharmacokinetic profiles .

Synthetic Pathways and Optimization

General Synthesis Strategy

Patent WO2016087352A1 outlines methodologies for analogous piperidine derivatives, providing a framework for this compound’s synthesis . A three-step approach is proposed:

  • Piperidine Core Functionalization:

    • Sulfonation: Reacting 4-chloropiperidine with 1-methylimidazole-2-thiol under basic conditions (e.g., K₂CO₃/DMF) to form the sulfonyl linkage .

    • Benzoylation: Introducing the 3-(trifluoromethyl)benzoyl group via Friedel-Crafts acylation or nucleophilic substitution .

  • Intermediate Purification:

    • Column chromatography (silica gel, heptane/EtOAc gradients) isolates intermediates .

  • Final Characterization:

    • Mass spectrometry (MS-ESI) and NMR confirm structural integrity .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
11-Methylimidazole-2-thiol, K₂CO₃, DMF, 80°C65%
23-(Trifluoromethyl)benzoyl chloride, AlCl₃, DCM72%

Challenges and Optimization

  • Sulfonation Efficiency: Competing side reactions at the imidazole nitrogen necessitate protecting group strategies (e.g., tert-butoxycarbonyl) .

  • Trifluoromethyl Incorporation: Direct introduction via Ullmann coupling or use of pre-functionalized benzoyl chlorides improves yields .

Future Directions and Research Gaps

Priority Investigations

  • In Vitro Screening: Assess activity against kinase panels and microbial strains.

  • Metabolic Studies: Radiolabeled tracer studies to evaluate clearance pathways.

  • Crystallography: Co-crystallization with EGFR to validate binding modes .

Synthetic Improvements

  • Flow Chemistry: Continuous-flow systems to enhance sulfonation efficiency .

  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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